(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide
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Overview
Description
The compound “(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide” is a complex organic molecule. It contains a benzo[d]thiazol-2(3H)-one core, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The molecule also contains an ethoxyethyl group and a sulfamoyl group attached to the benzothiazole ring, and an iodobenzamide group attached via a double bond .
Synthesis Analysis
The synthesis of similar benzo[d]thiazol-2(3H)-one derivatives has been reported in the literature . These compounds are typically synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. The benzo[d]thiazol-2(3H)-one core indicates a benzene ring fused to a thiazole ring. The (Z)-N-ylidene indicates a double bond to a nitrogen atom. The 2-iodobenzamide group is attached to this nitrogen atom. The 3-(2-ethoxyethyl)-6-sulfamoyl groups are attached to the benzothiazole ring .Scientific Research Applications
Chemodivergent Annulations
- Rhodium(III)-Catalyzed Chemodivergent Annulations : Research demonstrates the use of N-methoxybenzamides and sulfoxonium ylides in Rh(III)-catalyzed C-H activation, leading to chemodivergent cyclizations under acid-controlled conditions. This approach is significant in organic synthesis and medicinal chemistry (Xu et al., 2018).
Antibacterial Activity
- Antibacterial Activity of Sulfonamide Derivatives : A study on novel sulfonamides containing a 2-amino-1,3-thiazole fragment synthesized under solvent-free conditions showed significant antibacterial activity. This has implications in developing new therapeutic agents (Rafiee Pour et al., 2019).
Antibiotic Synthesis
- Synthesis of Amythiamicin D : Research describes the total synthesis of the thiopeptide antibiotic amythiamicin D, highlighting the role of thiazole in antibiotic development. This study is crucial for understanding the synthesis of complex antibiotics (Hughes et al., 2005).
Photodynamic Therapy
- Zinc Phthalocyanine for Photodynamic Therapy : A study on new zinc phthalocyanine derivatives with benzenesulfonamide groups showed high singlet oxygen quantum yield, important for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Enzyme Inhibition
- Sulfonamides as Carbonic Anhydrase Inhibitors : A class of sulfonamide derivatives was studied for their inhibitory effects on carbonic anhydrase I and II, demonstrating potential in treating conditions related to these enzymes (Gokcen et al., 2016).
Co-Crystal Formation
- Co-Crystals of Sulfamethazine : Research on co-crystals of sulfamethazine with carboxylic acids and amides provides insights into the molecular interactions and tautomerism in pharmaceutical compounds (Ghosh et al., 2011).
Thiazole Chemistry
- Thiazole Chemistry and Therapeutic Importance : A review on thiazole derivatives highlights their importance in medicinal chemistry, emphasizing their role in various therapeutic applications including antimicrobial, antiretroviral, and anticancer activities (Chhabria et al., 2016).
Future Directions
The future directions for this compound could involve further investigation into its potential biological activities, given that similar benzo[d]thiazol-2(3H)-one derivatives have shown potential antidepressant and anticonvulsant effects . Additionally, the development of novel chemotherapeutics that selectively act on the target without side effects has become a primary objective of medicinal chemists .
Mechanism of Action
Target of Action
Similar compounds, such as benzothiazole derivatives, have been reported to exhibit cytotoxic and antibacterial activities . They have shown good cytotoxicity against human cancer cell lines like MCF-7 and HeLa . Therefore, it’s plausible that this compound may also target similar cellular structures or enzymes.
Mode of Action
Benzothiazole derivatives have been known to interact with their targets, leading to changes in cellular function . The interaction could potentially lead to the inhibition of vital cellular processes, resulting in cytotoxic effects.
Biochemical Pathways
Similar compounds have been reported to induce cell apoptosis, which is mediated by reactive oxygen species (ros) . This suggests that this compound might also affect similar pathways, leading to downstream effects such as cell death.
Result of Action
Similar compounds have shown cytotoxic effects against certain human cancer cell lines . This suggests that this compound might also have similar effects, leading to cell death.
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18IN3O4S2/c1-2-26-10-9-22-15-8-7-12(28(20,24)25)11-16(15)27-18(22)21-17(23)13-5-3-4-6-14(13)19/h3-8,11H,2,9-10H2,1H3,(H2,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXDYSSYGUNZAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18IN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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